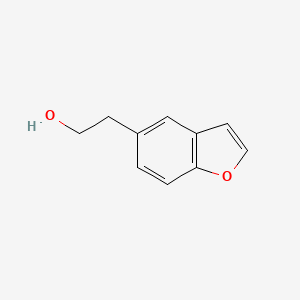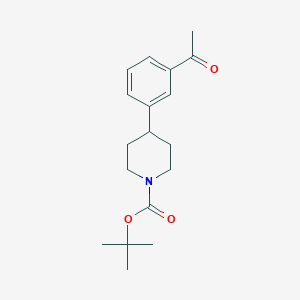
2-(Benzofuran-5-YL)ethanol
Overview
Description
2-(Benzofuran-5-YL)ethanol, also known as 2-DBE, is a naturally occurring compound found in many plants and fungi. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling .
Molecular Structure Analysis
The molecular formula of 2-(Benzofuran-5-YL)ethanol is C10H10O2 . The structure of benzofuran, the core of this compound, is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Chemical Reactions Analysis
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This makes them potential natural drug lead compounds .
Scientific Research Applications
Antibacterial Activity
Benzofuran derivatives, including 2-(Benzofuran-5-YL)ethanol, have been found to have significant antibacterial activity . This makes them a promising area of study in the development of new antimicrobial medicines, particularly in light of increasing microbial resistance .
Antitumor Activity
Benzofuran compounds have been shown to have strong antitumor activities . For example, certain substituted benzofurans have demonstrated significant cell growth inhibitory effects across different types of cancer cells .
Anti-oxidative Activity
Benzofuran derivatives are also known for their anti-oxidative properties . This means they can potentially be used in treatments that require the reduction of oxidative stress in the body .
Antiviral Activity
Another important application of benzofuran compounds is their antiviral activity . This makes them a potential area of study for the development of new antiviral drugs .
Anti-inflammatory Activity
Benzofuran compounds have been found to have anti-inflammatory properties . This suggests potential applications in the treatment of conditions characterized by inflammation .
Antidepressant and Anti-anxiolytic Activity
Benzofuran derivatives have also been associated with antidepressant and anti-anxiolytic activities . This suggests potential applications in the treatment of mental health disorders such as depression and anxiety .
Anti-parkinsonian Activity
Benzofuran compounds have shown potential in the treatment of Parkinson’s disease . This opens up a new area of research for the development of drugs to treat neurodegenerative disorders .
Anti-glaucoma Activity
Lastly, benzofuran derivatives have demonstrated potential in the treatment of glaucoma . This suggests a new avenue for research in ophthalmological treatments .
Mechanism of Action
Target of Action
Benzofuran and its derivatives, which include 2-(benzofuran-5-yl)ethanol, have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown potent antibacterial activity .
Mode of Action
Benzofuran derivatives have been reported to stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain . This suggests that 2-(Benzofuran-5-YL)ethanol may interact with its targets in a similar manner, leading to changes in neurotransmitter release.
Biochemical Pathways
Given the reported effects on neurotransmitter release, it is plausible that this compound may influence pathways related to neurotransmission .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have shown dramatic anticancer activities, with significant cell growth inhibitory effects in different types of cancer cells . This suggests that 2-(Benzofuran-5-YL)ethanol may have similar effects.
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds, suggesting that they may be effective in a variety of environments .
Safety and Hazards
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are being studied for their potential as antimicrobial agents and anticancer drugs . The development of promising compounds with target therapy potentials and little side effects is a main goal of medical researchers .
properties
IUPAC Name |
2-(1-benzofuran-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,11H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMMVORZGKYTQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzofuran-5-YL)ethanol | |
CAS RN |
1000548-28-6 | |
| Record name | 2-(1-benzofuran-5-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














